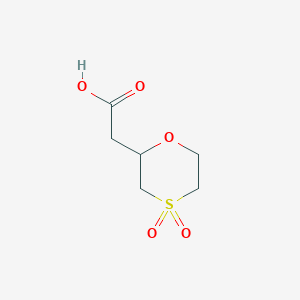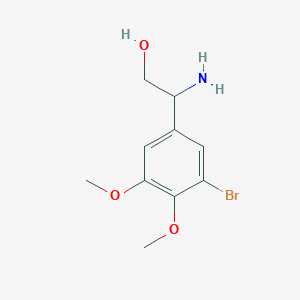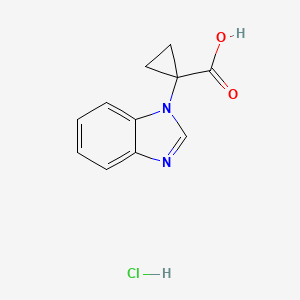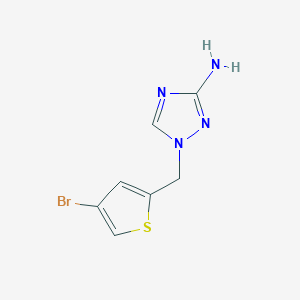
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid is a versatile chemical compound with a unique structure that includes a six-membered ring containing sulfur and oxygen atoms. This compound is known for its diverse applications in scientific research, particularly in the fields of drug synthesis, polymer development, and catalyst design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable oxathiane derivative with acetic acid under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or a peracid to ensure the formation of the dioxo group.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels required for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The acetic acid moiety can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with varying functional groups .
Applications De Recherche Scientifique
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of catalysts and as a precursor in the manufacture of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid involves its interaction with specific molecular targets. The compound’s dioxo groups can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The sulfur atom in the oxathiane ring can also participate in coordination with metal ions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetic acid: Similar structure but with a benzene ring, offering different reactivity and applications.
2-(4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-5-yl)acetic acid: Contains a spiro structure, providing unique steric properties and reactivity.
Uniqueness
2-(4,4-Dioxo-1,4lambda6-oxathian-2-yl)acetic acid stands out due to its specific ring structure and the presence of both sulfur and oxygen atoms, which confer unique chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Formule moléculaire |
C6H10O5S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
2-(4,4-dioxo-1,4-oxathian-2-yl)acetic acid |
InChI |
InChI=1S/C6H10O5S/c7-6(8)3-5-4-12(9,10)2-1-11-5/h5H,1-4H2,(H,7,8) |
Clé InChI |
XJBGYYYSARCOPC-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC(O1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B13485711.png)
![Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)


![{1-Azaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13485730.png)

![[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclohex-3-enylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13485743.png)
![1-[3,5-Dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B13485766.png)

![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)
